molecular formula C11H15F3N2O2 B7785415 Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate

Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate

Cat. No.: B7785415
M. Wt: 264.24 g/mol
InChI Key: MMWPOUPFJGWZCH-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property can influence its binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-trifluoromethyl-1H-pyrazol-1-yl)butanoate
  • Methyl 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate
  • Ethyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and an ester moiety, which confer distinct chemical and physical properties. These features can enhance its reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

ethyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-3-18-10(17)5-4-6-16-8(2)7-9(15-16)11(12,13)14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWPOUPFJGWZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=CC(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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